molecular formula C13H22ClN5 B15110951 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15110951
M. Wt: 283.80 g/mol
InChI Key: MFYJQVHFHJAGDS-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. These compounds are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. One common method involves the alkylation of 1-isopropyl-1H-pyrazol-5-ylmethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-methyl-3-phenyl-1H-pyrazole: Known for its anti-inflammatory properties.

    1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole: Used in the synthesis of pharmaceuticals.

    1-isopropyl-3-(4-chlorophenyl)-1H-pyrazole: Exhibits significant biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-11(4)13(9-16-17)14-8-12-6-7-15-18(12)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H

InChI Key

MFYJQVHFHJAGDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

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